Gluconasturtiin vs. Sinigrin: Over 1000-Fold Difference in Cytotoxicity
Gluconasturtiin (GNST) is >1000-fold less cytotoxic than its direct comparator, sinigrin (allyl glucosinolate), in a standard mammalian cell line. This finding contradicts the assumption that all glucosinolates possess similar intrinsic cellular toxicity. The parent glucosinolates, gluconasturtiin and sinigrin, were >1000-fold less cytotoxic than their respective isothiocyanate derivatives, PEITC and AITC [1].
| Evidence Dimension | Cytotoxicity (Significant activity threshold) |
|---|---|
| Target Compound Data | No significant cytotoxic activity up to >2 mg/mL (for genotoxicity) |
| Comparator Or Baseline | PEITC (Gluconasturtiin derivative) shows significant cytotoxic activity at <1.0 µg/mL; Sinigrin (allyl glucosinolate) also requires >2 mg/mL for genotoxicity |
| Quantified Difference | >1000-fold lower cytotoxicity for the parent glucosinolate |
| Conditions | Chinese hamster ovary (CHO) cell line |
Why This Matters
For researchers investigating the chemopreventive properties of PEITC, it is critical to understand that its precursor gluconasturtiin itself is biologically inert in terms of cytotoxicity, eliminating confounding effects in whole-extract studies.
- [1] Musk, S. R., et al. On the cytotoxicity and genotoxicity of allyl and phenethyl isothiocyanates and their parent glucosinolates sinigrin and gluconasturtiin. Mutat Res, 1995, 348(1), 19-23. View Source
